N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide
Description
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a structurally complex molecule featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group, an ethyl linker, and an ethanediamide core connected to a 2,6-dimethylphenyl moiety. Its dual amide groups and sulfonyl substituent suggest unique physicochemical properties, such as enhanced stability or solubility compared to simpler analogs.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-5-7-17(2)21(16)26-23(29)22(28)25-14-13-19-8-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-7,9-12,19H,3-4,8,13-15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFAWJTTOORSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine derivative with the ethanediamide moiety under suitable reaction conditions, often involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA)
- Structure : LIA shares a piperidine ring and aromatic substituents (2,6-dichlorophenyl) with the target compound but lacks the sulfonyl group and ethanediamide core. Instead, it has a single acetamide linkage.
- Pharmacology : LIA is a lidocaine analog with demonstrated local anesthetic activity, showing prolonged duration and reduced toxicity compared to lidocaine in rodent models . Its piperidine and dichlorophenyl groups enhance lipid solubility, improving membrane penetration.
Structural Analog 2: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : This compound features a pyrimidine-thioether and methylpyridinyl group connected via an acetamide linker. Unlike the target compound, it lacks a piperidine or sulfonyl moiety.
- Synthesis : Prepared via nucleophilic substitution, highlighting the versatility of acetamide intermediates in medicinal chemistry .
- Applications : Serves as a precursor for bioactive molecules, emphasizing the role of acetamide derivatives in drug development .
Pharmacological and Toxicological Comparisons
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and various functional groups, allows for interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The compound can be represented as follows:
IUPAC Name: N'-benzyl-N-{2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl}oxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety facilitates binding to target sites, while the chlorobenzenesulfonyl group enhances stability and reactivity. This interaction can modulate various biological pathways, leading to pharmacological effects.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit antibacterial properties. A study evaluating N-substituted acetamide derivatives demonstrated moderate inhibition against Gram-negative bacterial strains, suggesting potential applications in treating bacterial infections .
Pharmacological Potential
The compound's structural features suggest it may act as a pharmacophore in drug design. Its ability to form hydrogen bonds and interact with biological macromolecules positions it as a candidate for developing new therapeutic agents targeting specific pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of Piperidine Intermediate : Synthesis begins with the preparation of the piperidine ring.
- Sulfonylation : The intermediate is reacted with 4-chlorobenzenesulfonyl chloride.
- Amidation : The final step involves reacting the sulfonylated piperidine with 2,6-dimethylphenyl ethanediamide.
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : Can introduce additional functional groups.
- Reduction : May convert sulfonyl groups to sulfides.
- Substitution : The sulfonyl group can participate in nucleophilic substitution reactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide | Similar structure with fluorine substitution | Potential antibacterial activity |
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide | Similar structure with different phenyl substitution | Investigated for pharmacological properties |
Case Studies
In a study focused on synthesizing derivatives of azinane bearing 1,3,4-oxadiazole nuclei, compounds similar to this compound were evaluated for their antibacterial properties. The results indicated that these derivatives exhibited moderate activity against Gram-negative strains, supporting the potential utility of such compounds in medicinal applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide, and how can purity be ensured?
- Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives, alkylation, and amide bond formation. Key steps include:
- Protection/deprotection strategies for reactive groups (e.g., amine protection during sulfonylation) .
- Chromatographic purification (e.g., HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system at pH 4.6 for resolving polar intermediates) .
- Spectroscopic validation (NMR, FT-IR) to confirm structural integrity and rule out side products like unreacted sulfonyl chlorides .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer:
- Solubility profiling : Use solvent systems like DMSO-water gradients or methylene chloride/benzene mixtures (common for hydrophobic amides) .
- Stability studies : Monitor degradation under varying pH and temperature via LC-MS. For example, track hydrolysis of the ethanediamide backbone under acidic/basic conditions .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer:
- Receptor binding assays : Screen against targets like serotonin or dopamine receptors due to structural similarity to piperidine-containing ligands .
- Enzyme inhibition studies : Test for interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and regioselectivity in complex reactions?
- Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states, e.g., during sulfonylation or amide bond formation .
- Reaction path search algorithms : Tools like GRRM or AFIR can identify low-energy pathways for optimizing yield and minimizing byproducts .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer:
- Meta-analysis of dose-response curves : Normalize data using Hill coefficients to account for assay-specific variability (e.g., differences in cell line sensitivity) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if conflicting results arise from fluorescence-based assays .
Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?
- Methodological Answer:
- Bioisosteric replacement : Substitute the 4-chlorobenzenesulfonyl group with trifluoromethyl or methylsulfone groups to enhance metabolic stability .
- Prodrug design : Introduce ester or carbamate moieties to the ethanediamide nitrogen to improve oral bioavailability .
Q. What experimental designs optimize reaction conditions for large-scale synthesis without industrial infrastructure?
- Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading) with minimal trials .
- Flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance safety and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
